molecular formula C23H16ClN3O3S B2809194 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one CAS No. 688355-94-4

2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B2809194
CAS No.: 688355-94-4
M. Wt: 449.91
InChI Key: HQKOAFPZNGVLLB-UHFFFAOYSA-N
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Description

2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and a chlorophenyl group

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes or receptors due to its structural features. It could be used in studies related to enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound’s potential as a therapeutic agent can be explored. Its structural components suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Future Directions

Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities . This suggests that “2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-chlorophenyl)ethanone” and similar compounds could be the subject of future research in medicinal chemistry. Further studies could focus on optimizing these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of quinazoline anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzodioxole Moiety: This step involves the reaction of the quinazoline intermediate with 1,3-benzodioxole derivatives under suitable conditions.

    Attachment of the Chlorophenyl Group: This is usually done through nucleophilic substitution reactions where the quinazoline-benzodioxole intermediate reacts with chlorophenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the chlorophenyl group, potentially altering the compound’s electronic properties.

    Substitution: The benzodioxole and chlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the desired substitution, but may include the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism by which 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound’s quinazoline core may allow it to inhibit certain kinases, while the benzodioxole moiety could interact with other protein domains.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
  • 1-Benzo[1,3]dioxol-5-yl derivatives

Uniqueness

What sets 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one apart is its combination of a quinazoline core with a benzodioxole and chlorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O3S/c24-15-7-5-14(6-8-15)19(28)12-31-23-26-18-4-2-1-3-17(18)22(27-23)25-16-9-10-20-21(11-16)30-13-29-20/h1-11H,12-13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKOAFPZNGVLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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